molecular formula C9H14O2 B8372437 5-Propyl-2-furanethanol

5-Propyl-2-furanethanol

Cat. No. B8372437
M. Wt: 154.21 g/mol
InChI Key: JZMCHQHFVXTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002966

Procedure details

A solution of n-butyllithium in hexane (1.55M, 100 ml) was added over 5 min to a stirred solution of furan (10 g) and tetramethylethylenediamine (17.4 g) in dry THF (100 ml) at 0° under nitrogen. The mixture was stirred for 2 h at 0°, treated with iodopropane (25 g) over 15 min at 0° (reaction exothermic), and stirred at 0° for 1 h and at 23° for 1 h. The mixture was cooled to 0°, n-butyllithium (1.55M, 100 ml) was added over 10 min and the mixture stirred at 0° for a further 1 h. The mixture was cooled to -10°, treated with a solution of ethylene oxide (7 g) in dry THF (20 ml) over 15 min and stirred at -10° to 0° for 2 h and at 23° for 18 h. Water (200 ml) was added, the organic solvents removed in vacuo and the residue extracted with ether (3×200 ml). The extracts were washed with 0.5M hydrochloric acid (200 ml), 8% sodium bicarbonate (50 ml) and brine (50 ml), dried and evaporated in vacuo to give a brown oil which was distilled (Kugelrohr) to give the title compound as a pale-yellow oil (18.2 g) b.p. 191°-200°/15 Torr.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.[O:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.CN(C)CCN(C)C.ICCC.[CH2:23]1[O:25][CH2:24]1>CCCCCC.C1COCC1.O>[CH2:3]([C:10]1[O:6][C:7]([CH2:23][CH2:24][OH:25])=[CH:8][CH:9]=1)[CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
17.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
ICCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Five
Name
Quantity
7 g
Type
reactant
Smiles
C1CO1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction exothermic)
STIRRING
Type
STIRRING
Details
stirred at 0° for 1 h and at 23° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°
STIRRING
Type
STIRRING
Details
the mixture stirred at 0° for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -10°
STIRRING
Type
STIRRING
Details
stirred at -10° to 0° for 2 h and at 23° for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic solvents removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether (3×200 ml)
WASH
Type
WASH
Details
The extracts were washed with 0.5M hydrochloric acid (200 ml), 8% sodium bicarbonate (50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (Kugelrohr)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1=CC=C(O1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.